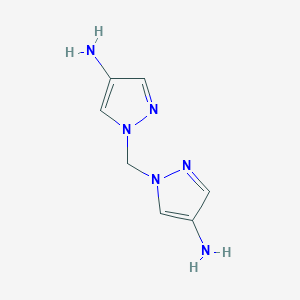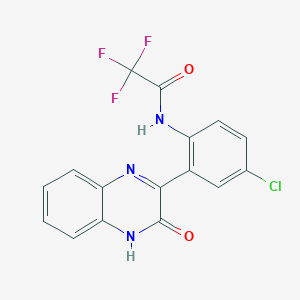
AKOS001270432
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary greatly depending on the specific compound. For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized with different amines and triazole-2-thiol .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Wirkmechanismus
CTAF inhibits N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This results in the accumulation of DNA damage and eventually leads to cell death. CTAF has been shown to be more selective towards N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-1 and N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-2, which are the most abundant N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide isoforms in cells.
Biochemical and Physiological Effects:
CTAF has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, CTAF has been studied for its potential neuroprotective effects in stroke and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTAF is its high selectivity towards N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-1 and N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-2, which makes it a valuable tool for studying the role of these enzymes in DNA repair mechanisms. However, CTAF has a relatively short half-life and low solubility, which can limit its use in certain experiments. In addition, CTAF has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of CTAF in scientific research. One area of interest is the development of more potent and selective N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide inhibitors based on the structure of CTAF. Another area of interest is the investigation of the potential neuroprotective effects of CTAF in animal models of stroke and neurodegenerative disorders. Finally, the combination of CTAF with other drugs, such as chemotherapy and radiation therapy, could be explored as a potential strategy for enhancing their efficacy in cancer treatment.
Synthesemethoden
The synthesis of CTAF involves a multistep process that starts with the reaction of 4-chloro-2-nitroaniline and 2-chloro-3-oxoquinoxaline in the presence of a reducing agent to form 4-chloro-2-(3-oxoquinoxalin-2-yl)aniline. This intermediate is then reacted with trifluoroacetic anhydride to obtain CTAF. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Die Verbindung könnte in biomedizinischen Anwendungen wie der nicht-invasiven gezielten Medikamentenverabreichung eingesetzt werden . Dies basiert auf Forschung, die das Potenzial gezeigt hat, Schallwellen zur Lenkung von schwimmenden Objekten durch einen Wasserhindernisparcours zu verwenden . Diese Methode könnte für den Einsatz in Medikamentenverabreichungssystemen angepasst werden, bei denen die Verbindung zur Verkapselung von Medikamenten verwendet werden könnte und anschließend mit Schallwellen an bestimmte Stellen im Körper geleitet werden könnte .
Strahlenschutz
Die Verbindung wird unter dem Namen „F3094-0004“ mit einer Standardprüfmethode zur Bestimmung des Schutzes in Verbindung gebracht, der durch Röntgenabschirmkleidung gewährt wird, die bei der medizinischen Röntgenfluoroskopie verwendet wird . Dies deutet darauf hin, dass die Verbindung Anwendungen bei der Entwicklung von Materialien für den Strahlenschutz haben könnte, insbesondere im medizinischen Bereich .
Antimikrobielle Aktivität
Forschungen haben gezeigt, dass Indolderivate, zu denen auch diese Verbindung gehört, vielfältige biologische Aktivitäten aufweisen, darunter auch antimikrobielle Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Entwicklung neuer antimikrobieller Medikamente verwendet werden könnte .
Antivirale Aktivität
Es wurde festgestellt, dass Indolderivate, einschließlich dieser Verbindung, antivirale Aktivität aufweisen . Dies deutet darauf hin, dass die Verbindung zur Entwicklung neuer antiviraler Medikamente verwendet werden könnte .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Indolderivate, einschließlich dieser Verbindung, entzündungshemmende Aktivität aufweisen . Dies deutet darauf hin, dass die Verbindung zur Entwicklung neuer entzündungshemmender Medikamente verwendet werden könnte .
Antitumoraktivität
Forschungen haben gezeigt, dass Indolderivate, zu denen auch diese Verbindung gehört, Antitumoraktivität aufweisen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Entwicklung neuer Antitumormedikamente verwendet werden könnte .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWFJUDGDRAZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


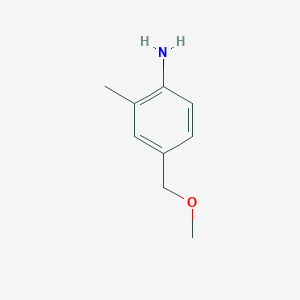

![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)
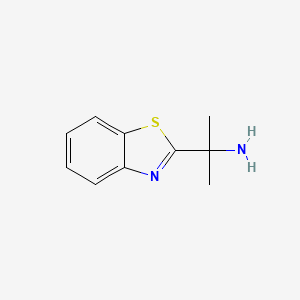
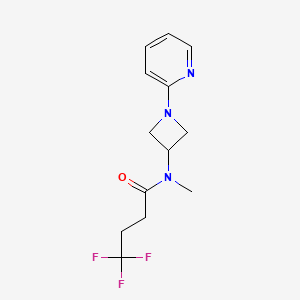
![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2464607.png)
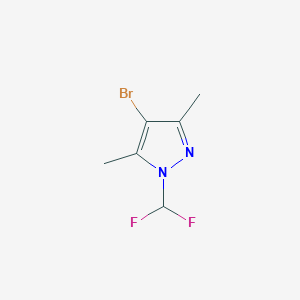
![1-(4-ethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2464611.png)
![2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2464614.png)

